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Compound of Interest

Compound Name: 3-Ethyl-2-methyl-1-heptene

Cat. No.: B034852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectroscopic data for the alkene 3-Ethyl-2-methyl-1-heptene. Due to the
limited availability of public experimental spectra for this specific compound, this document
presents predicted spectroscopic data. The methodologies described herein are based on
established, general protocols for the spectroscopic analysis of liquid organic compounds and
serve as a guide for researchers working with this or structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR spectroscopic data for 3-Ethyl-
2-methyl-1-heptene. This data has been generated using computational models and should
be considered as a reference for the identification and characterization of the compound.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift o . Assighment

(PpM) Multiplicity Integration (Proton)

~4.69 S 1H =CH: (a)

~4.67 s 1H =CH: (b)

~2.00 m 1H -CH-

~1.72 S 3H =C-CHs

~1.35-1.20 m 6H -CH2-CH2-CHa2-

~1.00-0.85 m 9H -CHs (ethyl and butyl)
. 1 13

Chemical Shift (ppm)

Assignment (Carbon)

~150.1 =C(CHs)2
~108.7 =CH:z

~50.2 -CH-

~32.1 -CHa-

~29.8 -CHa-

~25.5 -CH:- (ethyl)
~22.9 -CH2-

~20.9 =C-CHs
~14.2 -CHs (butyl)
~11.8 -CHs (ethyl)

Experimental Protocols

The following is a detailed, generalized protocol for the acquisition of *H and 3C NMR data for

a liquid organic compound such as 3-Ethyl-2-methyl-1-heptene.
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Sample Preparation

o Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Ethyl-2-methyl-1-heptene
into a clean, dry vial.

o Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
CDCls is a common solvent for non-polar organic compounds.

» Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

o Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5
mm NMR tube. Ensure the liquid height in the tube is approximately 4-5 cm.

e Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).

1H NMR Acquisition Parameters:

Experiment: Standard 1D proton experiment (e.g., zg30).
e Solvent: CDCls.

e Temperature: 298 K (25 °C).

e Spectral Width: 0-12 ppm.

e Number of Scans: 16-32 scans.

o Relaxation Delay (d1): 1-2 seconds.

» Acquisition Time (aq): 2-4 seconds.

13C NMR Acquisition Parameters:
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Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
Solvent: CDCls.

Temperature: 298 K (25 °C).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio due to
the low natural abundance of 13C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Data Processing

o Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the
frequency domain spectrum via Fourier transformation.

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure
absorption lineshape.

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCIs (6 =
7.26 ppm for 1H) or tetramethylsilane (TMS) if added as an internal standard (& = 0.00 ppm).
For 13C, the CDCls signal appears as a triplet at d = 77.16 ppm.

Peak Picking and Integration (*H NMR): Identify the chemical shift of each peak and
integrate the area under each peak to determine the relative number of protons.

Visualization

 To cite this document: BenchChem. [Spectroscopic Data of 3-Ethyl-2-methyl-1-heptene: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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